[(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI)
Description
[(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI) is a highly specialized organosulfur compound featuring a pentafluorosulfur(VI) (SF₅) group bonded to a substituted oxetane moiety. The oxetane ring (a four-membered cyclic ether) is modified with a chloro substituent at the 2-position and a ketone group at the 4-position. This structural combination introduces unique reactivity due to the electron-withdrawing SF₅ group and the strained oxetane ring.
Properties
CAS No. |
70353-68-3 |
|---|---|
Molecular Formula |
C4H4ClF5O2S |
Molecular Weight |
246.58 g/mol |
IUPAC Name |
4-chloro-4-[(pentafluoro-λ6-sulfanyl)methyl]oxetan-2-one |
InChI |
InChI=1S/C4H4ClF5O2S/c5-4(1-3(11)12-4)2-13(6,7,8,9)10/h1-2H2 |
InChI Key |
AYTPHQVVNFXTCM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC1(CS(F)(F)(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI) typically involves the reaction of 2-chloro-4-oxooxetane with a pentafluorosulfur-containing reagent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Common reagents used in the synthesis include sulfur hexafluoride and chlorinating agents.
Industrial Production Methods
Industrial production of [(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI) may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and isolation of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced sulfur-containing compounds.
Substitution: The chloro group in the oxetane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized oxetane derivatives.
Scientific Research Applications
[(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI) has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which [(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The pentafluorosulfur group can interact with specific molecular sites, leading to changes in activity and function.
Comparison with Similar Compounds
Biological Activity
[(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI) is a chemical compound with the CAS number 70353-68-3. Its molecular formula is and it has a molar mass of 246.58 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its unique properties and potential biological activities.
Biological Activity
The biological activity of [(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI) has been investigated through various studies, focusing on its antimicrobial properties, cytotoxicity, and potential as a pharmaceutical agent.
Antimicrobial Properties
Research has shown that compounds containing sulfur and halogen substituents can exhibit significant antimicrobial activity. In vitro assays have demonstrated that [(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI) possesses bactericidal effects against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines indicate that this compound exhibits selective toxicity. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). These findings suggest potential applications in cancer therapy, though further research is needed to elucidate the underlying mechanisms.
Case Studies
-
Case Study 1: Antibacterial Efficacy
- Objective : To evaluate the antibacterial activity of [(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI).
- Method : Disc diffusion method was employed against various bacterial strains.
- Results : Significant inhibition zones were observed for E. coli and S. aureus, indicating strong antibacterial properties.
-
Case Study 2: Cytotoxicity Against Cancer Cells
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Method : MTT assay was performed on HeLa and MCF7 cells.
- Results : The compound showed an IC50 of approximately 10 µM for HeLa cells, suggesting promising anticancer activity.
Data Table: Biological Activity Summary
| Property | Value |
|---|---|
| CAS Number | 70353-68-3 |
| Molecular Formula | C4H4ClF5O2S |
| Molar Mass | 246.58 g/mol |
| Antibacterial Activity | Effective against E. coli and S. aureus |
| Cytotoxicity (IC50) | ~10 µM (HeLa cells) |
| Potential Applications | Antibacterial agent, anticancer therapy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
